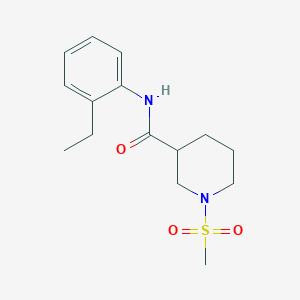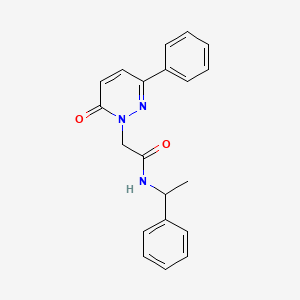![molecular formula C13H18N2O4 B4414347 ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414347.png)
ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate
Vue d'ensemble
Description
Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate, also known as EFA, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound is a piperazine derivative that contains a furan ring and an acetate group, which makes it highly reactive and versatile.
Mécanisme D'action
The mechanism of action of ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate is based on its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This compound has been shown to interact with the catalytic triad of acetylcholinesterase, which consists of a serine, histidine, and glutamic acid residue. This interaction leads to the formation of a covalent bond between this compound and the serine residue, resulting in the inhibition of acetylcholinesterase activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of dopamine D2 receptor activity, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate in lab experiments is its high reactivity and specificity. This compound can be used as a chemical probe to study the mechanism of action of various enzymes and receptors, which can provide valuable insights into their function and regulation. However, the use of this compound in lab experiments is limited by its toxicity and potential side effects. Careful handling and proper safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the use of ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate in scientific research. One area of interest is the development of this compound-based inhibitors for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anticancer properties, and further studies are needed to explore its potential as a cancer therapeutic agent. Additionally, the development of new synthetic methods for this compound and its derivatives may provide new opportunities for the discovery of novel drugs and chemical probes.
Applications De Recherche Scientifique
Ethyl [1-(2-furylmethyl)-3-oxo-2-piperazinyl]acetate has been extensively used in scientific research as a chemical probe to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used to study the interaction between ligands and receptors, such as the dopamine D2 receptor.
Propriétés
IUPAC Name |
ethyl 2-[1-(furan-2-ylmethyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-18-12(16)8-11-13(17)14-5-6-15(11)9-10-4-3-7-19-10/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYILINLAEERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4414265.png)
![2,6-dimethyl-4-[3-(phenylsulfonyl)propanoyl]morpholine](/img/structure/B4414271.png)

![N-({1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B4414298.png)
![N-(3-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414305.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4414306.png)


![2-(4,6-dimethyl-2-pyrimidinyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4414322.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B4414344.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4414354.png)
![4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4414355.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414362.png)